molecular formula C7H12O3 B6237085 rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans CAS No. 2350512-26-2

rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B6237085
CAS No.: 2350512-26-2
M. Wt: 144.2
InChI Key:
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Description

rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans is a cyclopropane derivative that has garnered interest due to its unique structural and chemical properties. Cyclopropane compounds are known for their strained ring systems, which impart significant reactivity and biological activity. This compound, in particular, is characterized by the presence of a hydroxyl group and a carboxylic acid group, making it a versatile molecule in synthetic and pharmaceutical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature

    Reduction: LiAlH4 in ether at 0°C to room temperature

    Substitution: SOCl2 in pyridine at room temperature

Major Products

    Oxidation: 2-(2-oxopropan-2-yl)cyclopropane-1-carboxylic acid

    Reduction: 2-(2-hydroxypropan-2-yl)cyclopropane-1-methanol

    Substitution: 2-(2-chloropropan-2-yl)cyclopropane-1-carboxylic acid

Scientific Research Applications

rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its reactive cyclopropane ring.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. This modification can result in the inhibition of enzyme activity or alteration of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the hydroxyl group and has different reactivity and biological activity.

    2-(2-hydroxyethyl)cyclopropane-1-carboxylic acid: Similar structure but with an ethyl group instead of a propan-2-yl group.

    trans-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid: The trans isomer of the compound, which may have different stereochemical properties.

Uniqueness

rac-(1R,2R)-2-(2-hydroxypropan-2-yl)cyclopropane-1-carboxylic acid, trans is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

CAS No.

2350512-26-2

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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